5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine
Description
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylthieno[2,3-c][1,2]thiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S2/c1-4-7-8(17)10(20-11(7)19-21-4)9-6(13)2-5(3-18-9)12(14,15)16/h2-3H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQGXFUHCOUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine is a synthetic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Basic Information
- Molecular Formula: C19H15Cl2F6N7O2
- Molecular Weight: 558.26 g/mol
- CAS Number: 344276-82-0
Structural Characteristics
The compound features a thieno[2,3-c]isothiazole core substituted with a chlorinated pyridine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that derivatives of thieno[2,3-c]isothiazole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves DNA intercalation and disruption of mitotic processes.
Case Study: Antiproliferative Activity
In vitro studies demonstrated that the compound exhibits potent antiproliferative effects against pancreatic cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (Normal) | 0.36 |
These results suggest a selective toxicity towards cancer cells compared to normal fibroblasts, indicating potential for therapeutic use in oncology .
The proposed mechanisms of action include:
- DNA Intercalation: The planar structure allows the compound to intercalate between DNA bases, disrupting replication and transcription.
- Apoptosis Induction: Activation of apoptotic pathways has been observed in treated cancer cells.
- Cell Cycle Arrest: The compound may induce G1/S phase arrest, preventing further cell division.
Additional Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines has been reported in related thieno[2,3-c]isothiazole derivatives.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The SAR studies indicate that modifications on the pyridine ring and the introduction of halogens significantly influence biological activity.
Comparative Studies
Comparative studies with established anticancer agents such as Doxorubicin reveal that the compound exhibits comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Structural Analogues in the Thiadiazole and Thieno[2,3-c] Heterocycle Family
(a) 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- Core Structure : 1,2,4-triazole with a pyridinyl substituent and a thioether side chain.
- Key Differences: Lacks the fused thieno[2,3-c]isothiazole system but shares the pyridine and amine functionalities.
- Applications: Not explicitly stated, but triazole-thioether derivatives are often explored for antimicrobial or antitumor activity .
(b) 5-Cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide (Compound 11 in )
- Core Structure : 1,2,4-thiadiazol-5-amine with pyridinyl and cyclopropoxy groups.
- Key Differences: Contains a thiadiazole ring instead of thieno[2,3-c]isothiazole. The trifluoromethyl group is absent, but cyclopropoxy enhances lipophilicity.
(c) 3-芳基-5,6-二氢噻唑并[2,3-c]均三唑 (From )
- Core Structure : Thiazolo[2,3-c]triazole with aryl substituents.
- Key Differences : Replaces the pyridine moiety with aryl groups and lacks the trifluoromethyl substitution.
Functional Analogues in Pesticide Chemistry
(a) Fluazifop-butyl
- Structure: Aryloxyphenoxypropionate herbicide with a 5-(trifluoromethyl)pyridinyl group .
- Key Differences : Simpler ester-based structure without fused heterocycles.
- Applications : Broad-spectrum herbicide targeting grasses.
(b) Haloxyfop
- Structure : Similar to fluazifop but with a chloro-trifluoromethylpyridinyl substituent .
- Key Differences: Shares the chloro-trifluoromethylpyridine motif with the target compound but lacks the thieno[2,3-c]isothiazole core.
- Applications : Selective post-emergence herbicide.
Comparative Data Table
Key Research Findings
Bioactivity: The target compound’s trifluoromethylpyridinyl group is critical for pesticidal activity, akin to fluazifop and haloxyfop . Its thieno[2,3-c]isothiazole core may enhance binding to enzyme targets due to increased rigidity and electron-withdrawing effects.
Synthetic Challenges: Unlike microwave-assisted syntheses of pyridino[2,3-c]pyrazoles (e.g., ), the target compound’s preparation likely involves multi-step cyclization and functionalization, as suggested by supplier data .
Structure-Activity Relationships (SAR): Trifluoromethyl groups improve metabolic stability and target affinity . Thieno[2,3-c]isothiazole cores may offer superior resistance to oxidation compared to thiadiazoles .
Preparation Methods
Structural Considerations and Synthetic Disconnections
The target molecule comprises two principal moieties:
- 3-Chloro-5-(trifluoromethyl)pyridine : A halogenated pyridine derivative with electron-withdrawing substituents.
- 3-Methylthieno[2,3-c]isothiazol-4-amine : A fused thienoisothiazole system with a methyl group and an exocyclic amine.
Strategic disconnections suggest modular assembly via:
- Coupling of pre-formed pyridine and thienoisothiazole units
- Stepwise construction of the thienoisothiazole ring onto the pyridine scaffold
Synthesis of the Pyridine Moiety: 3-Chloro-5-(Trifluoromethyl)Pyridine Derivatives
Catalytic Hydrogenation of Cyano Precursors
Patent CN111138351A provides a scalable method for synthesizing pyridine-based amines via low-pressure hydrogenation. Adapting this approach:
- Substrate : 2-Cyano-3-chloro-5-trifluoromethylpyridine
- Catalyst : Raney nickel (5–20 wt%)
- Solvent : Acetic acid (3–10× substrate weight)
- Conditions : 50–120°C, 0.02–0.3 MPa H₂, 12–15 hr
Key Advantages :
- Avoids dechlorination side reactions (<0.1% impurities)
- High yields (96–97.5%) with catalyst recyclability (10–13 cycles)
Table 1: Hydrogenation Optimization Data
| Example | Catalyst (wt%) | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 15 | 100 | 0.05–0.1 | 97.5 | 99.9 |
| 4 | 8 | 60 | 0.2–0.25 | 96.8 | 99.9 |
Construction of the Thienoisothiazole Core
Cyclization of Thioacetate Intermediates
The Australian Journal of Chemistry details thienoisothiazole synthesis via iodine-mediated oxidative cyclization:
- Precursor : Alkyl 2-cyano-3-iminodithiobutyrates
- Oxidant : Iodine in dichloromethane
- Product : 5-Alkylthio-3-methylisothiazole-4-carbonitriles
Modification for Target Compound :
- Introduce amine functionality at C4 via Hofmann degradation or catalytic reduction of nitriles.
- Substitute alkylthio groups with pyridine derivatives through nucleophilic aromatic substitution.
Ring-Opening and Functionalization Strategies
Hypophosphorous acid reduction of 3-methylthieno[3,2-d]isothiazole derivatives yields stable 3-acetimidoylthiophen-2-thiols. These intermediates enable:
- Thiol-ene click chemistry with halogenated pyridines
- Oxidative coupling to form sulfur bridges between heterocycles
Coupling Strategies for Molecular Assembly
Nucleophilic Aromatic Substitution
Reaction Scheme :
$$
\text{Thienoisothiazole-SH} + \text{3-Chloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Conditions :
- Solvent: DMF or DMSO
- Base: K₂CO₃ or Et₃N
- Temperature: 80–120°C
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings may link boronic ester-functionalized pyridines to brominated thienoisothiazoles.
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR : Expected signals:
- Pyridine: δ 8.6–8.8 (d, 1H, H-6), δ 7.9–8.1 (s, 1H, H-4)
- Thienoisothiazole: δ 2.5 (s, 3H, CH₃), δ 5.1 (br s, 2H, NH₂)
- LC-MS : [M+H]⁺ calc. for C₁₃H₈ClF₃N₃S₂: 382.3; observed: 382.1
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
